TAT-GluA2 3Y

Overview

Description

TAT-GluA2 3Y is a synthetic cell-penetrating peptide derived from the GluA2 subunit of AMPA receptors (AMPARs). Its sequence (YGRKKRRQRRRYKEGYNVYG) incorporates the HIV-1 Tat protein transduction domain, enabling efficient cellular uptake, and three tyrosine residues critical for its function . With a molecular weight of 2634.02 Da (C₁₁₅H₁₈₅N₄₃O₂₉), it selectively disrupts AMPAR endocytosis by competitively inhibiting interactions between GluA2 and adaptor proteins involved in clathrin-mediated internalization . This mechanism prevents long-term depression (LTD) without affecting basal synaptic transmission or long-term potentiation (LTP) .

Preparation Methods

Synthetic Routes and Reaction Conditions

TAT-GluA2 3Y is synthesized as a peptide with the sequence YGRKKRRQRRRYKEGYNVYG. The synthesis involves standard solid-phase peptide synthesis techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The final product is purified using high-performance liquid chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

TAT-GluA2 3Y primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions

The synthesis of this compound involves the use of protected amino acids, coupling reagents like HBTU or DIC, and deprotection reagents such as TFA. The peptide is synthesized under mild conditions to prevent degradation .

Major Products Formed

The major product formed is the this compound peptide itself. During synthesis, side products may include truncated peptides or peptides with incomplete deprotection, which are removed during purification .

Scientific Research Applications

Memory and Learning Studies

TAT-GluA2 3Y has been extensively used in research focusing on memory retention and learning processes. Studies indicate that infusing this compound into specific brain regions can prevent the decay of long-term potentiation (LTP), a cellular mechanism underlying memory consolidation.

- Case Study : In a study examining object location memory, this compound infusion during retention intervals significantly preserved established memories, demonstrating its potential in enhancing memory retention without affecting new learning processes .

Pain Modulation

The peptide has shown promising results in models of chronic pain. By inhibiting GluA2 endocytosis, this compound reduces calcium influx in neurons, which is associated with pain sensitization.

- Case Study : In chronic migraine models, the administration of this compound alleviated allodynia (pain response to normally non-painful stimuli) and reduced markers associated with migraine pathophysiology . This suggests its potential as a therapeutic agent for migraine relief.

Synaptic Plasticity Research

This compound is instrumental in studies investigating synaptic plasticity mechanisms. Its ability to prevent AMPA receptor endocytosis allows researchers to explore how receptor dynamics affect synaptic strength and memory processes.

- Findings : Research indicates that this compound can block activity-dependent removal of AMPA receptors, thereby sustaining LTP and enhancing synaptic efficacy over time . This property makes it a valuable tool for understanding the molecular basis of learning and memory.

Data Tables

Mechanism of Action

TAT-GluA2 3Y exerts its effects by disrupting the endocytosis of AMPA receptors at glutamatergic synapses. This inhibition prevents the removal of AMPA receptors from the synaptic membrane, thereby blocking long-term depression. The peptide specifically targets the GluA2 subunit of AMPA receptors, interfering with the clathrin-mediated endocytosis pathway .

Comparison with Similar Compounds

The following table and analysis highlight TAT-GluA2 3Y’s distinct properties relative to other glutamatergic modulators:

Mechanistic and Functional Differences

Target Specificity: this compound and pep2-EVKI both target GluA2-containing AMPARs but differ in application. While this compound is systemic and behaviorally tested, pep2-EVKI is primarily used in localized pain models . (R)-CPP and UBP296 act on NMDA and kainate receptors, respectively, altering ionotropic signaling rather than AMPAR trafficking .

Impact on Synaptic Plasticity :

- This compound uniquely preserves LTP, making it suitable for studies requiring intact basal transmission .

- VU0424465 modulates mGlu5-mediated slow synaptic modulation, contrasting with this compound’s rapid AMPAR stabilization .

Therapeutic Scope: this compound shows broad utility in fear, addiction, and pain, whereas pep2-EVKI is niche in neuropathic pain . UBP296 and (R)-CPP are more relevant in epilepsy and neurodegeneration due to their ionotropic receptor effects .

Biological Activity

TAT-GluA2 3Y is a peptide derived from the transduction domain of the HIV-1 Tat protein, designed to inhibit the endocytosis of the GluA2 subunit of AMPA receptors. This compound has garnered attention in neuroscience research due to its implications in synaptic plasticity, memory processes, and pain modulation.

The active sequence of this compound is composed of two main parts: the cell-penetrating peptide sequence (YGRKKRRQRRR) and a specific C-terminal sequence from GluA2 (YKEGYNVYG). This design allows the peptide to effectively interact with the endocytic machinery, specifically preventing the internalization of GluA2-containing AMPA receptors from the synaptic membrane, thereby enhancing synaptic transmission and plasticity .

1. Inhibition of AMPA Receptor Endocytosis

This compound functions primarily as an inhibitor of AMPA receptor endocytosis. Research indicates that its application in hippocampal slices significantly reduces the levels of adenosine-induced persistent synaptic depression (APSD), suggesting a protective role against receptor internalization .

2. Impact on Pain Modulation

In behavioral studies, this compound has demonstrated antinociceptive effects. It increases hind paw withdrawal latencies in rat models subjected to thermal and mechanical stimuli, indicating its potential as a pain management agent . This effect is particularly relevant in models of neuropathic pain, where it has been shown to alleviate symptoms effectively.

3. Memory Enhancement

This compound has also been implicated in memory processes. In experiments involving rat models, administration of this peptide rescued memory retrieval deficits induced by pentobarbital, highlighting its role in cognitive function . Furthermore, it prevents the forgetting of consolidated long-term memories by blocking activity-dependent removal of GluA2-containing AMPARs during memory recall tasks .

Table 1: Summary of Key Findings on this compound

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which TAT-GluA2 3Y inhibits AMPA receptor endocytosis?

this compound disrupts AMPA receptor internalization by competitively binding to the GluA2 subunit’s C-terminal domain, preventing interactions with proteins like NSF (N-ethylmaleimide-sensitive fusion protein) that mediate endocytosis. This inhibition stabilizes surface AMPA receptors, modulating synaptic plasticity . Experimental validation involves electrophysiological assays (e.g., fEPSP slope measurements) and behavioral models (e.g., d-amphetamine-induced sensitization in rats) to confirm receptor trafficking effects .

Q. How is this compound administered in rodent models to study behavioral sensitization?

Systemic administration (intraperitoneal or intra-hippocampal injection) during the induction phase of sensitization protocols is standard. For example, 3 mg/kg doses in d-amphetamine models block long-term behavioral sensitization. Controls include scrambled peptide variants (e.g., Scrambled Tat-GluA2) to isolate sequence-specific effects .

Q. What are the primary behavioral assays used to evaluate this compound efficacy?

- Conditioned Place Preference (CPP): Measures drug-seeking behavior by associating environments with drug rewards.

- Escape Latency Tests: Quantifies spatial memory consolidation in hippocampal-dependent tasks.

- fEPSP Slope Analysis: Tracks synaptic strength changes in hippocampal slices post-treatment .

Advanced Research Questions

Q. How do experimental design choices (e.g., timing of peptide administration) influence this compound outcomes in neurochemical sensitization?

Administering this compound during the induction phase (vs. maintenance phase) of sensitization is critical. For example, in d-amphetamine models, early intervention blocks both behavioral and neurochemical sensitization, while delayed administration shows attenuated effects. This highlights temporal specificity in AMPA receptor plasticity .

Q. What methodological steps address contradictions in this compound’s effects across different behavioral models?

- Replicate Across Models: Compare results in CPP, Morris water maze, and locomotor sensitization assays to distinguish context-dependent effects.

- Control for Off-Target Interactions: Use scrambled peptides and validate receptor specificity via Western blot or immunoprecipitation.

- Dose-Response Curves: Identify optimal concentrations to avoid ceiling/floor effects in synaptic plasticity measurements .

Q. How can researchers differentiate between this compound’s effects on synaptic plasticity vs. non-synaptic compensatory mechanisms?

Combine electrophysiology (e.g., LTP/LTD induction) with proteomic analysis of postsynaptic density proteins. For example, quantify changes in PSD-95, GRIP, and other scaffolding proteins to isolate trafficking-specific effects .

Q. Data Analysis & Interpretation

Q. What statistical approaches resolve variability in fEPSP slope data post-TAT-GluA2 3Y treatment?

- Normalization: Express fEPSP slopes as % baseline to account for inter-slice variability.

- Mixed-Effects Models: Adjust for repeated measures and random effects (e.g., animal batch, slice preparation).

- Post-Hoc Power Analysis: Ensure sample sizes (n ≥ 6–8/group) detect ≥20% changes in synaptic strength .

Q. How should researchers validate behavioral data conflicting with electrophysiological findings?

- Convergent Validation: Correlate escape latency (behavior) with fEPSP slopes (synaptic strength) in the same cohort.

- Pharmacological Rescue: Apply AMPA receptor potentiators (e.g., CX516) to test reversibility of this compound effects .

Q. Experimental Challenges

Q. What are the limitations of using scrambled peptides as controls in this compound studies?

Scrambled peptides may retain partial bioactivity due to residual structural motifs. Mitigate this by:

- Including Vehicle Controls: Rule out solvent or injection stress artifacts.

- Validating Inertness: Test scrambled peptides in in vitro endocytosis assays .

Q. How can researchers ensure reproducibility of this compound’s effects across labs?

- Standardize Protocols: Publish detailed methods for peptide storage (e.g., −80°C in aliquots), reconstitution buffers, and injection volumes.

- Open Data Sharing: Provide raw electrophysiology traces and behavioral datasets in public repositories .

Q. Tables of Key Findings

Properties

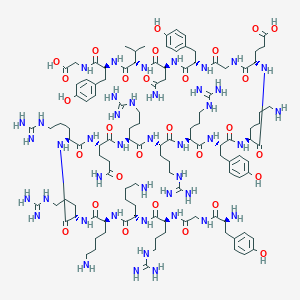

IUPAC Name |

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C115H185N43O29/c1-61(2)92(109(187)157-82(95(173)142-60-91(169)170)54-63-26-34-67(160)35-27-63)158-108(186)85(57-87(121)164)156-106(184)83(55-64-28-36-68(161)37-29-64)144-89(166)59-141-94(172)80(41-43-90(167)168)153-99(177)74(17-5-8-46-118)152-107(185)84(56-65-30-38-69(162)39-31-65)155-104(182)79(23-14-52-139-115(132)133)150-101(179)76(20-11-49-136-112(126)127)148-102(180)77(21-12-50-137-113(128)129)151-105(183)81(40-42-86(120)163)154-103(181)78(22-13-51-138-114(130)131)149-100(178)75(19-10-48-135-111(124)125)147-98(176)73(16-4-7-45-117)146-97(175)72(15-3-6-44-116)145-96(174)71(18-9-47-134-110(122)123)143-88(165)58-140-93(171)70(119)53-62-24-32-66(159)33-25-62/h24-39,61,70-85,92,159-162H,3-23,40-60,116-119H2,1-2H3,(H2,120,163)(H2,121,164)(H,140,171)(H,141,172)(H,142,173)(H,143,165)(H,144,166)(H,145,174)(H,146,175)(H,147,176)(H,148,180)(H,149,178)(H,150,179)(H,151,183)(H,152,185)(H,153,177)(H,154,181)(H,155,182)(H,156,184)(H,157,187)(H,158,186)(H,167,168)(H,169,170)(H4,122,123,134)(H4,124,125,135)(H4,126,127,136)(H4,128,129,137)(H4,130,131,138)(H4,132,133,139)/t70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,92-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFBJZYZNDUYJM-NOEVYFGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C115H185N43O29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2634.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.